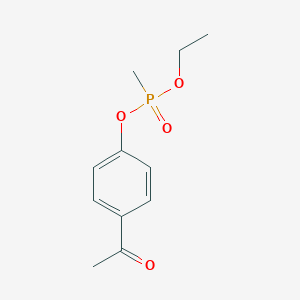
5-bromo-N-cyclopentyl-2-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-cyclopentyl-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a bromine atom, a cyclopentyl group, and a tetrazole ring attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-cyclopentyl-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an organic nitrile with sodium azide in the presence of a catalyst such as zinc chloride or iodine.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with an amine precursor.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the bromine atom, converting them to amine or hydrogen, respectively.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under mild conditions.
Major Products
Oxidation: Cyclopentanone derivatives.
Reduction: Amines or dehalogenated products.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-bromo-N-cyclopentyl-2-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a G protein-coupled receptor (GPR35) agonist, which could be useful in treating pain, inflammation, and metabolic diseases.
Biological Studies: The compound’s ability to interact with biological targets makes it a candidate for studying receptor-ligand interactions and signal transduction pathways.
Industrial Applications: Its unique structural properties may be leveraged in the development of new materials or as intermediates in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which 5-bromo-N-cyclopentyl-2-(1H-tetrazol-1-yl)benzamide exerts its effects involves binding to specific molecular targets such as G protein-coupled receptors. The tetrazole ring mimics the carboxylic acid functional group, allowing it to interact with receptor sites and modulate their activity . This interaction can trigger downstream signaling pathways that result in the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-N-cyclopentyl-2-furamide: Similar in structure but contains a furan ring instead of a tetrazole ring.
5-bromo-N-cyclopropyl-2-furamide: Contains a cyclopropyl group instead of a cyclopentyl group.
5-bromo-N-cyclohexyl-N-methyl-2-furamide: Contains a cyclohexyl group and an additional methyl group.
Uniqueness
5-bromo-N-cyclopentyl-2-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s ability to mimic carboxylic acids and its resistance to metabolic degradation make it a valuable scaffold in drug design and development.
Propiedades
Fórmula molecular |
C13H14BrN5O |
|---|---|
Peso molecular |
336.19 g/mol |
Nombre IUPAC |
5-bromo-N-cyclopentyl-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C13H14BrN5O/c14-9-5-6-12(19-8-15-17-18-19)11(7-9)13(20)16-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,16,20) |
Clave InChI |
AWTNCZAZZIJBMV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



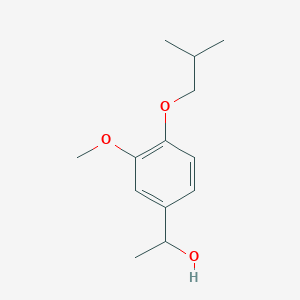
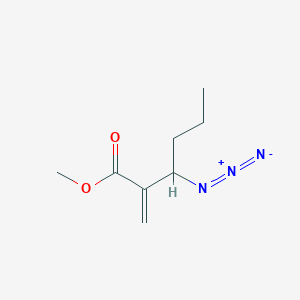
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
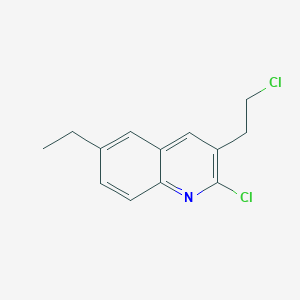
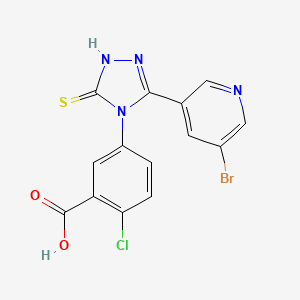
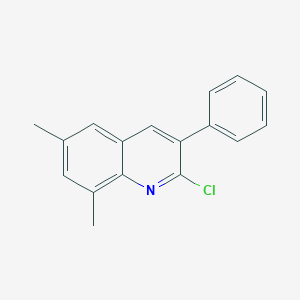
![2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B12618934.png)
![1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12618939.png)
![1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12618940.png)
![1,1'-[(2,5-Difluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-difluorobenzene)](/img/structure/B12618942.png)

![N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12618960.png)
